molecular formula C8H9NO3 B6148938 (2E)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-enoic acid CAS No. 1613049-39-0

(2E)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-enoic acid

Cat. No.: B6148938
CAS No.: 1613049-39-0
M. Wt: 167.2
InChI Key:
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Description

(2E)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-enoic acid: is a compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a 3,5-dimethyl-1,2-oxazole ring attached to a prop-2-enoic acid moiety. The compound’s structure and properties make it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-enoic acid typically involves the formation of the oxazole ring followed by the introduction of the prop-2-enoic acid group. One common method involves the reaction of 3,5-dimethyl-4-nitroisoxazole with a suitable alkyne under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring or the prop-2-enoic acid moiety are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, (2E)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: The compound’s biological activity makes it a valuable tool in biological research. It can be used to study enzyme interactions, cellular pathways, and the effects of various modifications on biological systems.

Medicine: In medicine, derivatives of this compound may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Research into these derivatives can lead to the development of new therapeutic agents.

Industry: Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (2E)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

    Dimethyl acetylenedicarboxylate: This compound is also a dienophile and is used in cycloaddition reactions.

Uniqueness: What sets (2E)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-enoic acid apart is its unique oxazole ring structure combined with the prop-2-enoic acid moiety. This combination provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

CAS No.

1613049-39-0

Molecular Formula

C8H9NO3

Molecular Weight

167.2

Purity

95

Origin of Product

United States

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